molecular formula C17H15Cl2N5O2 B2633978 5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide CAS No. 1029771-85-4

5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide

Cat. No.: B2633978
CAS No.: 1029771-85-4
M. Wt: 392.24
InChI Key: PNSWXMORPOCHCU-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide is a synthetic chemical compound supplied for research and development purposes. Compounds featuring carboxamide and anilino substituents on heterocyclic cores are versatile scaffolds in medicinal chemistry, frequently explored for their potential to interact with biological targets . Similar triazole and carboxamide-containing structures are investigated for a range of pharmacological activities, including as modulators of nuclear receptors like the Pregnane X Receptor (PXR) and for antitubercular applications . The specific chloro- and methoxy-substituted anilino and phenyl groups in this compound are designed to influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can be critical for optimizing bioavailability and target binding affinity . Researchers may find this compound valuable for screening in drug discovery programs, mechanism of action studies, and as a building block in the synthesis of more complex molecules. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O2/c1-9-3-4-11(7-12(9)18)21-17(25)15-16(23-24-22-15)20-10-5-6-14(26-2)13(19)8-10/h3-8,15-16,20,22-24H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLIYKPSJGXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)NC3=CC(=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide is C21H24Cl2N4O2C_{21}H_{24}Cl_2N_4O_2 with a molecular weight of approximately 445.96556 g/mol. The structural components include a triazolidine ring, which is known for its diverse biological activities.

Research indicates that the biological activity of triazolidine derivatives often involves:

  • Antimicrobial Activity : Triazolidines have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazolidine derivatives. For instance, compounds similar to 5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundActivityReference
5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidineModerate to high against Gram-positive bacteria
5-substituted triazolesEffective against E. coli

Antioxidant Activity

The antioxidant capacity of triazolidines can be assessed using assays like DPPH and ABTS. Compounds in this class have exhibited IC50 values comparable to established antioxidants such as ascorbic acid.

CompoundIC50 (µM)Reference
5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine0.397 (ABTS assay)
Ascorbic Acid0.87

Anticancer Activity

Triazolidine derivatives have been investigated for their anticancer properties. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines.

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the antibacterial effects of various triazolidine derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) against E. coli.
  • Antioxidant Potential Assessment : Research conducted on antioxidant activities highlighted that the compound exhibited significant free radical scavenging abilities, making it a candidate for further development in antioxidant therapies.

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3e from are pyrazole-carboxamide derivatives with chloro, phenyl, and methyl substituents. Although their core structure differs (pyrazole vs. triazolidine), key comparisons include:

Property Target Compound 3a (Pyrazole-Carboxamide) 3d (Pyrazole-Carboxamide)
Core Structure Triazolidine Pyrazole Pyrazole
Substituents 3-Cl, 4-OCH₃; 3-Cl, 4-CH₃-C₆H₃ 4-CN, 1-Ph; 3-CH₃ 4-CN, 1-(4-F-Ph); 3-CH₃
Melting Point (°C) Not reported 133–135 181–183
Synthetic Yield Not reported 68% 71%
Key Functional Groups Carboxamide, chloro, methoxy Carboxamide, cyano, methyl Carboxamide, cyano, fluoro

Insights :

  • Chloro and methyl groups in 3a–3e contribute to higher melting points (e.g., 171–183°C for 3b , 3d ), likely due to increased molecular symmetry and halogen-driven intermolecular forces. The target compound’s chloro and methoxy groups may similarly elevate its melting point .

Chlorinated Aromatic Compounds in Agrochemicals ()

Urea-based herbicides like metoxuron (N’-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) and chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea) share substituent motifs with the target compound:

Property Target Compound Metoxuron Chlorotoluron
Core Structure Triazolidine-carboxamide Urea Urea
Substituents 3-Cl, 4-OCH₃; 3-Cl, 4-CH₃-C₆H₃ 3-Cl, 4-OCH₃-C₆H₃ 3-Cl, 4-CH₃-C₆H₃
Application Not reported (potential agrochemical/drug) Herbicide Herbicide

Insights :

  • The 3-chloro-4-methoxyphenyl and 3-chloro-4-methylphenyl groups in metoxuron and chlorotoluron are critical for herbicidal activity.

Antimalarial Pyrazole-Carboxamides ()

describes pyrazole-4-carboxamides with antimalarial activity, synthesized via Schiff base formation between aromatic aldehydes and aminopyrazole intermediates. Key comparisons:

Property Target Compound Compound 9a–j (Antimalarial)
Core Structure Triazolidine-carboxamide Pyrazole-carboxamide
Substituents Chloro, methoxy, methylphenyl Arylidene, methylthio, morpholino
Synthetic Method Not reported Condensation with aromatic aldehydes

Insights :

  • The carboxamide group in both structures is essential for hydrogen bonding with biological targets. The target compound’s chloro and methoxy groups may enhance bioavailability, similar to antimalarial carboxamides .

Chlorinated Substrate Analogues ()

Smaller chlorinated aromatics like 3-amino-4-chlorobenzoic acid and 4-nitrobenzylamine () highlight substituent effects:

Property Target Compound 3-Amino-4-chlorobenzoic Acid
Core Structure Triazolidine-carboxamide Benzoic acid
Substituents 3-Cl, 4-OCH₃; 3-Cl, 4-CH₃-C₆H₃ 3-Cl, 4-NH₂
Role in Chemistry Potential bioactive molecule Enzyme substrate analogue

Insights :

  • Chloro and amino/methoxy groups in small molecules often modulate electronic properties (e.g., electron-withdrawing effects) and solubility, which may influence the target compound’s reactivity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide?

  • Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the triazolidine core. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the triazolidine-4-carboxylic acid moiety to the 3-chloro-4-methylaniline derivative .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) ensures >95% purity. Confirm purity via LC-MS and 1^1H/13^13C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Employ a combination of:

  • Spectroscopy : 1^1H/13^13C NMR for verifying substitution patterns and stereochemistry.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict electronic distribution and reactive sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Answer :

  • Variable substitution : Systematically modify the methoxy and chloro substituents on the anilino and phenyl groups. For example, replace methoxy with ethoxy or halogen substituents to assess steric/electronic effects on target binding .
  • Biological assays : Pair synthetic analogs with kinase inhibition assays (e.g., EGFR or VEGFR2) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) to correlate structural changes with activity .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify context-dependent effects.
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out nonspecific interactions .
  • Meta-analysis : Compare datasets from independent studies using standardized metrics (e.g., IC50_{50}, Ki values) and statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. What experimental strategies are recommended for studying the environmental fate and ecotoxicological impacts of this compound?

  • Answer :

  • Environmental stability : Conduct hydrolysis/photolysis studies under controlled pH and UV conditions. Monitor degradation products via LC-MS/MS .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil impact) to assess acute/chronic effects. Measure biomarkers like oxidative stress (SOD, CAT activity) and genotoxicity (Comet assay) .

Methodological Considerations Table

Research ObjectiveKey TechniquesReferences
Synthesis optimizationMulti-step amide coupling, HPLC purification
SAR studiesAnalog synthesis, kinase inhibition assays, DFT modeling
Biological data validationProteome-wide screening, dose-response assays, meta-analysis
Environmental impact assessmentHydrolysis/photolysis studies, ecotoxicological biomarker assays

Key Challenges and Recommendations

  • Stereochemical complexity : The triazolidine core may exhibit conformational isomerism. Use X-ray crystallography or NOESY NMR to resolve ambiguities .
  • Target selectivity : Prioritize CRISPR/Cas9-mediated gene knockout studies to validate primary targets versus off-target effects .
  • Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw datasets and assay protocols .

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